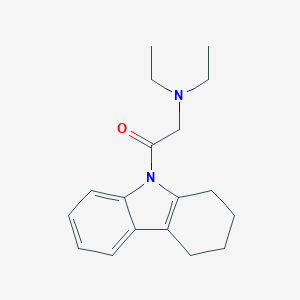
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine, also known as MNNG, is a chemical compound that has been widely used in scientific research due to its ability to induce DNA damage.
作用机制
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine induces DNA damage by alkylating guanine residues in DNA, resulting in the formation of O6-methylguanine. This modification can lead to mutations, chromosomal aberrations, and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine depend on the dose and duration of exposure. At low doses, N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine can induce DNA repair mechanisms and promote cell survival. However, at high doses, N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine can cause extensive DNA damage and cell death. N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine has also been shown to induce oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine in lab experiments is its ability to induce specific types of DNA damage, which can be useful for studying the effects of DNA damage on cells and organisms. However, N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine can also be toxic to cells at high doses, which can limit its use in certain experiments. Additionally, the effects of N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine can vary depending on the cell type and experimental conditions, which can make it difficult to compare results across studies.
未来方向
There are several future directions for research on N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine. One area of interest is the development of new therapies that can target cells with DNA damage induced by N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine. Another area of research is the identification of biomarkers that can predict the response of cells to N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine-induced DNA damage. Additionally, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine and to identify potential strategies for mitigating its toxic effects.
合成方法
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine can be synthesized by the nitrosation of 2-methylindole-5-carboxylic acid with sodium nitrite in the presence of hydrochloric acid. The resulting product is then treated with hydroxylamine hydrochloride to obtain N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine.
科学研究应用
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine has been used extensively in scientific research to study the effects of DNA damage on cells and organisms. It is commonly used to induce mutations in bacterial and mammalian cells, as well as in animal models. N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine has also been used to study the role of DNA damage in cancer development and to test the efficacy of potential cancer therapies.
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
N-(2-methyl-4-nitroso-1H-indol-5-yl)hydroxylamine |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-6-7(10-5)2-3-8(11-13)9(6)12-14/h2-4,10-11,13H,1H3 |
InChI 键 |
QPGFATCROJQOLS-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
SMILES |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
规范 SMILES |
CC1=CC2=C(N1)C=CC(=C2N=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)

![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)


![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)

